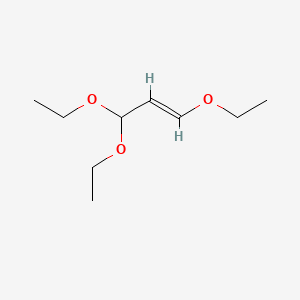
1,3,3-Triethoxy-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Triethoxy-1-propene is an organic compound with the molecular formula C9H18O3. It is also known by other names such as β-Ethoxyacrolein diethyl acetal and 3-Ethoxyacrolein diethyl acetal . This compound is characterized by its three ethoxy groups attached to a propene backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Triethoxy-1-propene can be synthesized through the acetalization of acrolein with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Acrolein and Ethanol Reaction: Acrolein is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Formation of Acetal: The reaction proceeds through the formation of a hemiacetal intermediate, which further reacts with ethanol to form the acetal, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of distillation techniques helps in the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Triethoxy-1-propene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,3-Triethoxy-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Triethoxy-1-propene involves its ability to undergo various chemical transformations. The ethoxy groups can participate in nucleophilic substitution reactions, while the double bond in the propene backbone can undergo addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1,3-Triethoxypropane: Similar in structure but differs in the position of ethoxy groups.
3-Ethoxypropionaldehyde diethyl acetal: Another acetal with similar functional groups but different structural arrangement.
Uniqueness
1,3,3-Triethoxy-1-propene is unique due to its specific arrangement of ethoxy groups and the presence of a double bond in the propene backbone. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
5444-80-4 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(Z)-1,3,3-triethoxyprop-1-ene |
InChI |
InChI=1S/C9H18O3/c1-4-10-8-7-9(11-5-2)12-6-3/h7-9H,4-6H2,1-3H3/b8-7- |
InChI Key |
ATAQLIDYIFWHFW-FPLPWBNLSA-N |
SMILES |
CCOC=CC(OCC)OCC |
Isomeric SMILES |
CCO/C=C\C(OCC)OCC |
Canonical SMILES |
CCOC=CC(OCC)OCC |
Key on ui other cas no. |
125072-36-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















